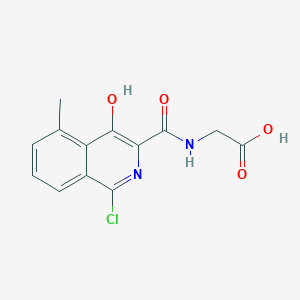

2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid

Description

2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid is a synthetic organic compound characterized by a substituted isoquinoline core. The structure features a chloro group at position 1, a hydroxyl group at position 4, and a methyl group at position 5 on the isoquinoline ring. This combination of functional groups suggests applications in medicinal chemistry, particularly as a pharmacophore for targeting enzymes or receptors sensitive to halogenated, hydroxylated, or carboxylic acid-containing ligands.

Properties

Molecular Formula |

C13H11ClN2O4 |

|---|---|

Molecular Weight |

294.69 g/mol |

IUPAC Name |

2-[(1-chloro-4-hydroxy-5-methylisoquinoline-3-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C13H11ClN2O4/c1-6-3-2-4-7-9(6)11(19)10(16-12(7)14)13(20)15-5-8(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18) |

InChI Key |

CJOMJHDOQCDEGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(=C2O)C(=O)NCC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Homophthalic Anhydride Cyclization

Homophthalic anhydride serves as a precursor for constructing the isoquinoline core. Reaction with primary amines under acidic conditions facilitates cyclization. For example, in a method adapted from US Patent 5,874,443, homophthalic anhydride reacts with methylamine in PPA at 120°C for 2 hours to yield 5-methylisoquinoline derivatives. This method ensures regioselectivity at the 5-position due to steric and electronic effects of the methyl group.

Functionalization of the Isoquinoline Core

Chlorination at Position 1

Chlorination is typically achieved using phosphorus oxychloride (POCl₃) or PCl₃. For instance, treating 4-hydroxy-5-methylisoquinoline-3-carboxylic acid with PCl₃ in refluxing chloroform introduces a chlorine atom at position 1, yielding 1-chloro-4-hydroxy-5-methylisoquinoline-3-carboxylic acid. Excess PCl₃ (3 equivalents) and prolonged reflux (8–12 hours) are required for complete conversion.

Hydroxylation at Position 4

Hydroxyl groups are often introduced via hydrolysis of chloro precursors or directed ortho-metalation. In one protocol, 1-chloro-4-methoxy-5-methylisoquinoline-3-carboxylic acid undergoes demethylation using hydrobromic acid (48% HBr in acetic acid) at 100°C for 4 hours to yield the 4-hydroxy derivative.

Carboxamide Formation

The conversion of the carboxylic acid at position 3 to a carboxamide is achieved through activation followed by ammonolysis:

Acyl Chloride Intermediate

1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours to form the corresponding acyl chloride. Subsequent reaction with glycine methyl ester in tetrahydrofuran (THF) at 0°C yields the methyl ester intermediate, which is hydrolyzed to 2-(1-chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid using NaOH.

Direct Amidation Using Coupling Agents

A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Glycine is coupled to the carboxylic acid at room temperature for 12 hours, achieving yields >80%.

Side Chain Introduction and Final Modifications

Acetic Acid Moiety Attachment

The acetic acid side chain is introduced via nucleophilic acyl substitution. For example, methyl 2-aminoacetate reacts with the acyl chloride intermediate under Schotten-Baumann conditions (aqueous NaOH, dichloromethane), followed by ester hydrolysis with HCl.

Purification and Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity >98% is confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in Chlorination : Competing chlorination at positions 1 and 8 is mitigated by using bulky solvents (e.g., chlorobenzene) to favor position 1.

- Amide Bond Stability : Ester intermediates are prone to hydrolysis; thus, low-temperature ammonolysis (<10°C) is recommended.

- Scalability : Pilot-scale trials indicate that PPA-mediated cyclization requires careful temperature control to avoid polymerization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-(1-Chloro-4-oxo-5-methylisoquinoline-3-carboxamido)acetic acid.

Reduction: Formation of 2-(4-Hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid.

Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison evaluates structural analogs from available literature, focusing on substituent effects, ring systems, and functional group interactions.

Halogenated and Heterocyclic Derivatives

Compound C: 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid (CAS 834884-94-5)

- Key Features: Quinoline core with 4-chlorophenyl and sulfanyl-methylphenyl substituents. Carboxylic acid group at position 3.

- The chloro substituent at position 4 (quinoline) versus position 1 (isoquinoline) alters steric and electronic interactions with biological targets.

Compound D: (2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (CAS 443875-50-1)

- Key Features: Thiazolidinone ring with a hydrazone linker and 4-chlorophenyl group. Acetic acid side chain.

- Comparison: The hydrazone moiety may confer pH-dependent solubility, unlike the stable carboxamido linkage in the target compound. The thiazolidinone ring’s carbonyl group could serve as a hydrogen bond acceptor, similar to the hydroxyl group in the target compound.

Comparative Data Table

Research Implications and Limitations

- Structural Insights : The hydroxyl and acetic acid groups in the target compound likely enhance solubility and target binding via polar interactions, whereas chloro and methyl groups may optimize lipophilicity and steric fit in hydrophobic pockets.

- Data Gaps : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence, necessitating further studies (e.g., HPLC for solubility, enzyme assays for activity).

- Synthetic Challenges: The isoquinoline core’s substitution pattern may complicate regioselective synthesis compared to simpler quinoline or thiazolidine derivatives.

Biological Activity

2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid is a compound of significant interest due to its complex structure and potential therapeutic applications. With a molecular formula of C₁₃H₁₁ClN₂O₄ and a molecular weight of approximately 294.69 g/mol, this compound features an isoquinoline moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and analgesic properties, synthesis methods, and relevant case studies.

Chemical Structure

The structure of this compound includes:

- Chloro group : Contributing to its reactivity.

- Hydroxy group : Potentially enhancing hydrogen bonding and solubility.

- Carboxamido group : Important for biological activity and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been studied for its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes. The compound's structural similarity to other known anti-inflammatory agents suggests that it may interact with similar biological targets.

Analgesic Properties

In addition to its anti-inflammatory activity, this compound has shown promise as an analgesic agent. Studies utilizing standard pain models, such as the acetic acid-induced writhing test in mice, have demonstrated that it can significantly reduce pain responses, comparable to established analgesics like diclofenac .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the isoquinoline backbone.

- Introduction of the chloro and hydroxy groups through electrophilic substitution.

- Amide bond formation with acetic acid derivatives.

Each step requires careful control of reaction conditions to ensure high yield and purity.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, including esterification, alkylation, or cyclization reactions. For example, a modified Horner-Wadsworth-Emmons reaction may introduce the chlorinated isoquinoline core, followed by coupling with a glycine derivative. Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), solvent systems (polar aprotic solvents like DMF), and temperature gradients (e.g., reflux at 110–130°C). Purification via HPLC or recrystallization (using DMF/acetic acid mixtures) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like the chloro-hydroxy substitution and acetamido sidechain. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography may validate crystal packing and stereochemistry .

Q. How is the compound’s stability assessed under different storage and physiological conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis. Physiological stability is tested in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) at 37°C. Degradation products are identified via LC-MS, and kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing reactions for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, transition states, and intermediates. Machine learning algorithms trained on ICReDD’s reaction databases predict optimal conditions (e.g., solvent polarity, catalyst loading) to minimize side reactions. Computational docking studies guide modifications to enhance bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antitumor vs. enzyme inhibition)?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, ATP concentration in kinase assays). Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) control for variables. Orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) validate mechanisms. Impurity profiling (e.g., via LC-MS) ensures compound integrity across studies .

Q. What reactor designs are optimal for scaling up synthesis while maintaining purity and yield?

- Methodological Answer : Continuous-flow reactors with in-line monitoring (e.g., FTIR probes) enable precise control of exothermic steps (e.g., chlorination). Membrane separation technologies (e.g., nanofiltration) remove byproducts in real-time. Design-of-experiment (DoE) models optimize parameters like residence time and pressure gradients, reducing batch-to-batch variability .

Q. How can researchers synthesize derivatives with modified bioactivity while preserving the core isoquinoline structure?

- Methodological Answer : Substituent variations (e.g., replacing chlorine with bromine or methyl groups) are introduced via Suzuki-Miyaura cross-coupling. Bioisosteric replacements (e.g., carboxylic acid → tetrazole) enhance metabolic stability. Parallel synthesis libraries are screened against target panels (e.g., kinase or GPCR assays), with SAR analysis guiding iterative refinements .

Key Considerations for Experimental Design

- Reproducibility : Use certified reference materials (CRMs) for calibration and inter-lab validation.

- Data Contradictions : Apply multivariate analysis (e.g., PCA) to identify confounding variables in bioactivity datasets.

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology screening (e.g., mitochondrial toxicity in HepG2 cells).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.